4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione 4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Brand Name: Vulcanchem
CAS No.: 1226438-84-1
VCID: VC8220847
InChI: InChI=1S/C23H26N2O3S/c1-16-10-12-24(13-11-16)23(26)22-15-25(19-9-8-17(2)18(3)14-19)20-6-4-5-7-21(20)29(22,27)28/h4-9,14-16H,10-13H2,1-3H3
SMILES: CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)C)C
Molecular Formula: C23H26N2O3S
Molecular Weight: 410.5

4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

CAS No.: 1226438-84-1

Cat. No.: VC8220847

Molecular Formula: C23H26N2O3S

Molecular Weight: 410.5

* For research use only. Not for human or veterinary use.

4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione - 1226438-84-1

Specification

CAS No. 1226438-84-1
Molecular Formula C23H26N2O3S
Molecular Weight 410.5
IUPAC Name [4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C23H26N2O3S/c1-16-10-12-24(13-11-16)23(26)22-15-25(19-9-8-17(2)18(3)14-19)20-6-4-5-7-21(20)29(22,27)28/h4-9,14-16H,10-13H2,1-3H3
Standard InChI Key HJWKDFQIWVTOHU-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)C)C
Canonical SMILES CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)C)C

Introduction

4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that belongs to the benzothiazine derivatives class. This compound is characterized by its unique structural features, which integrate elements of benzothiazine and piperidine, making it a subject of interest for scientific research due to its potential biological activities and applications.

Molecular Formula and Weight

  • Molecular Formula: The compound's molecular formula is not explicitly provided in the search results, but it typically includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 342.44 g/mol.

Synthesis

The synthesis of 4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves several multi-step organic reactions. The process generally begins with the formation of the benzothiazine core, followed by the introduction of the piperidine and dimethylphenyl groups. Common reagents such as thionyl chloride, various catalysts, and solvents are utilized to facilitate these reactions.

Biological Activities and Applications

Benzothiazine derivatives, including 4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione, are known for their diverse pharmacological properties. The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. Binding to these targets could modulate their activity and influence biochemical pathways.

Research Findings and Potential Applications

The potential applications of 4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione span several fields, including pharmaceuticals and scientific research. Further studies are needed to elucidate the specific interactions and pathways involved in its mechanism of action.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator